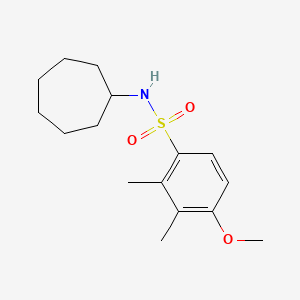

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a cycloheptylamine moiety attached to a benzene ring substituted with methoxy (4-position) and dimethyl (2,3-positions) groups.

Properties

Molecular Formula |

C16H25NO3S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H25NO3S/c1-12-13(2)16(11-10-15(12)20-3)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |

InChI Key |

FTEASSQPMGLZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2CCCCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide ()

- Substituents : Cyclohexenyl-ethylamine group, 4-methyl benzene.

- Key Differences: The absence of methoxy and dimethyl groups reduces electron-donating effects compared to the target compound.

- Implications : Lower steric bulk compared to the cycloheptyl group may improve solubility in polar solvents but reduce lipophilicity .

(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide ()

- Substituents : Di-tert-butyl-hydroxyphenyl Schiff base, 4-methyl benzene.

- Key Differences : The bulky tert-butyl groups and hydroxyl substituent create significant steric hindrance and hydrogen-bonding capacity, unlike the methoxy group in the target compound. The Schiff base moiety enables metal coordination, a feature absent in the target structure.

- Implications : Enhanced thermal stability due to rigid crystal packing (R factor = 0.045) .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

- Substituents : 2,3-dimethylphenyl, dual sulfonamide groups, 4-fluoro benzene.

- Key Differences : Fluorine’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effect, altering electronic density on the aromatic ring. The dual sulfonamide groups induce conformational rigidity.

Structural and Physicochemical Comparison

Biological Activity

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound notable for its unique structural features, including a cycloheptyl group attached to a methoxy-substituted dimethylbenzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.4 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Cycloheptyl Group | Present |

| Methoxy Group | Present at para position |

| Dimethyl Substituents | Two methyl groups on the benzene ring |

The presence of the cycloheptyl group may influence both steric and electronic properties, potentially leading to distinct biological activities compared to other sulfonamides.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is conducted under basic conditions to facilitate the formation of the desired product while minimizing side reactions.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown its potential to inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that compounds structurally similar to this compound significantly reduced tumor growth in mouse models when administered at appropriate dosages .

Case Study: Prostate Cancer Cell Line

A specific investigation into the effects on the PC-3 prostate cancer cell line revealed that treatment with related compounds resulted in reduced cell migration and invasion, indicating potential anti-metastatic properties. The compound's mechanism may involve modulation of signaling pathways related to cell proliferation and migration .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been explored for its anti-inflammatory properties. Studies have suggested that it may inhibit pro-inflammatory mediators in various models of inflammation, thus providing a dual therapeutic benefit in conditions characterized by both inflammation and cancer .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. Comparative studies have shown that variations in substituents on the benzene ring or alterations in the size and shape of cyclic groups can lead to significant changes in potency and selectivity against specific biological targets .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-4-methoxy-2,3-dimethylbenzenesulfonamide | Cyclohexyl group | Moderate anticancer activity |

| N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide | Different alkyl substituents | Reduced anti-inflammatory effects |

| N-cyclopentyl-4-methoxy-2,3-dimethylbenzenesulfonamide | Smaller cyclic group | Lower potency compared to cycloheptyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.